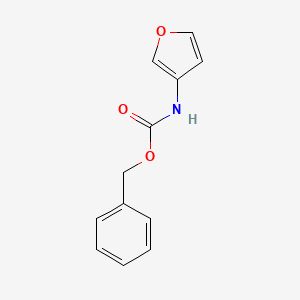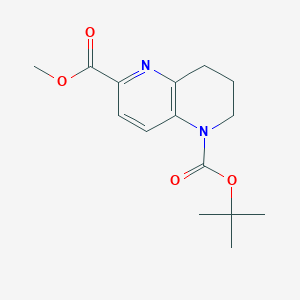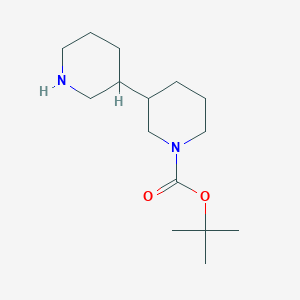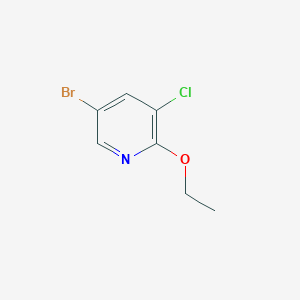![molecular formula C16H18O3Si B1528119 [2-(2H-1,3-benzodioxol-5-yldimethylsilyl)phenyl]methanol CAS No. 1244855-75-1](/img/structure/B1528119.png)
[2-(2H-1,3-benzodioxol-5-yldimethylsilyl)phenyl]methanol
Descripción general
Descripción
“[2-(2H-1,3-benzodioxol-5-yldimethylsilyl)phenyl]methanol” is a chemical compound with the CAS Number: 1244855-75-1 . It has a molecular weight of 286.4 . The IUPAC name for this compound is {2- [1,3-benzodioxol-5-yl (dimethyl)silyl]phenyl}methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H18O3Si/c1-20(2,16-6-4-3-5-12(16)10-17)13-7-8-14-15(9-13)19-11-18-14/h3-9,17H,10-11H2,1-2H3 . This indicates that the compound contains 16 carbon atoms, 18 hydrogen atoms, 3 oxygen atoms, and 1 silicon atom.Physical And Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the available data.Aplicaciones Científicas De Investigación
Cyclooxygenase (COX) Inhibition for Anti-inflammatory Drugs
This compound has been evaluated for its potential as a COX inhibitor, which is crucial in the development of non-steroidal anti-inflammatory drugs (NSAIDs). These drugs are widely used for their analgesic, anti-inflammatory, and antipyretic effects. The benzodioxole derivatives have shown moderate activity against COX enzymes, which are key in the biosynthesis of prostaglandins involved in various biological responses .
Cytotoxic Agents in Cancer Research
The cytotoxicity of benzodioxole derivatives has been assessed using MTS assay against cervical carcinoma cells line (HeLa). Some derivatives have demonstrated potent activity, indicating their potential use as cytotoxic agents in cancer therapy. This suggests that [2-(2H-1,3-benzodioxol-5-yldimethylsilyl)phenyl]methanol could be a valuable compound in the study and treatment of cancer .
Synthesis of Aryl Acetate and Aryl Acetic Acid Groups
The compound has been used in the synthesis of novel compounds with aryl acetate and aryl acetic acid groups. These synthesized compounds have been identified using various techniques such as FTIR, HRMS, 1 H-NMR, and 13 C-NMR, which are essential in the design of new molecules for pharmaceutical applications .
Antimicrobial Applications
Benzodioxol derivatives have been investigated for their antimicrobial properties. The outcomes of such studies suggest that these compounds could serve as valuable materials for the pharmaceutical industry, potentially leading to the discovery of new drug candidates with antimicrobial properties .
Antioxidant Properties
In addition to their antimicrobial potential, some benzodioxol derivatives have shown antioxidant properties. This opens up possibilities for their use as lead compounds in the development of treatments that require antioxidant activity .
Material Science Research
The compound’s structure and properties make it a candidate for research in material science. Scientists with experience in material science could explore the use of this compound in the development of new materials with specific desired properties .
Chemical Synthesis
The compound is also relevant in the field of chemical synthesis. It can be used as a starting material or intermediate in the synthesis of complex molecules, which can have various applications in medicinal chemistry and other areas of research .
Analytical Chemistry
Finally, [2-(2H-1,3-benzodioxol-5-yldimethylsilyl)phenyl]methanol can be utilized in analytical chemistry for the development of new analytical methods. Its unique structure could be beneficial in the creation of standards or reagents .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), among others .
Propiedades
IUPAC Name |
[2-[1,3-benzodioxol-5-yl(dimethyl)silyl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3Si/c1-20(2,16-6-4-3-5-12(16)10-17)13-7-8-14-15(9-13)19-11-18-14/h3-9,17H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJNZNHEUHSDQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC2=C(C=C1)OCO2)C3=CC=CC=C3CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701217572 | |
| Record name | 2-(1,3-Benzodioxol-5-yldimethylsilyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701217572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2H-1,3-benzodioxol-5-yldimethylsilyl)phenyl]methanol | |
CAS RN |
1244855-75-1 | |
| Record name | 2-(1,3-Benzodioxol-5-yldimethylsilyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1244855-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,3-Benzodioxol-5-yldimethylsilyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701217572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(2H-1,3-benzodioxol-5-yldimethylsilyl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(AMinoMethyl)-4-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B1528037.png)
![2-(4-Methylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1528039.png)

![tert-Butyl 3-oxo-1,2,3,5-tetrahydrospiro[benzo-[c]azepine-4,4'-piperidine]-1'-carboxylate](/img/structure/B1528042.png)


![tert-butyl 3-(hydroxymethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1528047.png)



![7-Azaspiro[3.5]nonane hydrochloride](/img/structure/B1528051.png)
![7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1528054.png)
![3-Benzyloxy-6-methyl-pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B1528055.png)
![tert-Butyl 3-hydroxy-6,6-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate](/img/structure/B1528056.png)